2-Substituent Identity Dictates Kinase Target Class: GRK vs. PARP vs. Tankyrase
The 2-aminomethyl substituent reprograms the pyrano[4,3-d]pyrimidin-4-one scaffold toward GRK inhibition, whereas the 2-methyl analog DR2313 is a well-characterized PARP-1/2 inhibitor (IC50 = 0.20–0.24 μM) . The Novartis patent NZ620426A discloses that 2-substituted variants bearing larger groups function as tankyrase inhibitors [1]. This target-class divergence, driven solely by the 2-position substituent, means that selecting the 2-aminomethyl compound is the only way to interrogate GRK-related biology with this scaffold.
| Evidence Dimension | Primary target class as a function of 2-substituent |
|---|---|
| Target Compound Data | 2-Aminomethyl → GRK inhibitor (vendor annotation) |
| Comparator Or Baseline | DR2313 (2-methyl) → PARP-1 IC50 = 0.20 μM, PARP-2 IC50 = 0.24 μM ; Novartis compounds (2-substituted) → Tankyrase inhibition [1] |
| Quantified Difference | Target class shift: GRK (2-NH2) vs. PARP (2-CH3) vs. Tankyrase (2-bulkier groups) |
| Conditions | Biochemical kinase profiling / patent disclosures |
Why This Matters
Procuring the wrong 2-substituted analog will direct the assay to an unintended target class, rendering SAR campaigns uninterpretable.
- [1] Novartis AG. NZ620426A - 4-piperidinyl compounds for use as tankyrase inhibitors. View Source
